Antimonyl aniline tartrate
CAS No.: 1300-14-7
Cat. No.: VC20945090
Molecular Formula: C20H20N2O12Sb2
Molecular Weight: 723.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1300-14-7 |
|---|---|
| Molecular Formula | C20H20N2O12Sb2 |
| Molecular Weight | 723.9 g/mol |
| IUPAC Name | aniline;antimony(3+);2,3-dioxidobutanedioate;hydron |
| Standard InChI | InChI=1S/2C6H7N.2C4H4O6.2Sb/c2*7-6-4-2-1-3-5-6;2*5-1(3(7)8)2(6)4(9)10;;/h2*1-5H,7H2;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2 |
| Standard InChI Key | XRGSBOXHRYMNPF-UHFFFAOYSA-L |
| SMILES | [H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
| Canonical SMILES | [H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
Introduction
Chemical Identification and Structure
Antimonyl aniline tartrate, also known as aniline antimonyl tartrate, is a crystalline antimony compound formed from the association of antimony, tartaric acid, and aniline components. The compound represents an important class of antimonial drugs that have been investigated for their therapeutic properties.
Chemical Identity
The chemical identity of antimonyl aniline tartrate is characterized by the following properties:
Physical Properties
Antimonyl aniline tartrate exhibits physical characteristics that differentiate it from other antimony compounds and influence its applications and handling requirements.
Physical Characteristics
Historical Development and Synthesis
Historical Context
Antimonyl aniline tartrate emerged as part of the early 20th-century development of antimony-based medications. These compounds were investigated as alternatives to more toxic antimonial drugs that were being used to treat various parasitic diseases. The development of antimonyl aniline tartrate represented efforts to find more tolerable yet effective antiparasitic agents.
Medical Applications
Treatment of Trypanosomiasis
The primary medical application of antimonyl aniline tartrate has been in the treatment of trypanosomiasis, a parasitic disease caused by trypanosomes. It was developed as an alternative to more toxic antimony compounds such as tartar emetic (antimony potassium tartrate) .
Research indicated that antimonyl aniline tartrate demonstrated efficacy against trypanosomes while potentially offering a better safety profile than other antimonials. This advantage made it particularly valuable in regions where trypanosomiasis was endemic and treatment options were limited.
Mechanism of Action
The antiparasitic activity of antimonyl aniline tartrate is believed to involve several mechanisms:
-
Inhibition of parasite-specific enzymes essential for metabolism
-
Disruption of trypanosome energy production
-
Potential immunomodulatory effects that enhance host resistance
Like other antimonial compounds, it likely interferes with thiol metabolism in parasites, creating oxidative stress that leads to parasite death .
Toxicological Profile
Acute Toxicity
Limited toxicological data specific to antimonyl aniline tartrate is available, but studies have reported:
Regulatory Status
Antimonyl aniline tartrate is subject to various regulatory controls due to its antimony content and potential toxicity. It is listed among controlled substances in multiple regulatory frameworks:
-
The Sony Mobile Critical Substances list includes antimonyl aniline tartrate with a restriction limit of 1000 ppm
-
It is subject to standard hazard communication requirements under OSHA regulations
-
As an antimony compound, it falls under various environmental regulations governing heavy metals
These regulatory frameworks reflect the need for careful handling and management of the compound in industrial and research settings.
Comparison with Related Antimony Compounds
Comparative Analysis with Antimony Potassium Tartrate
Other Aniline-Antimony Compounds
Research Applications and Future Perspectives
Current Research Status
While antimonyl aniline tartrate has historical significance, current research on this specific compound is limited. Most modern antiparasitic drug development has shifted toward newer classes of compounds with improved efficacy and safety profiles.
Nevertheless, the structural principles of antimonyl aniline tartrate continue to inform research into metal-organic complexes with potential medicinal applications. Understanding its mechanism of action contributes to broader knowledge in antiparasitic drug development.
Future Research Directions
Potential areas for future investigation include:
-
Re-examination of antimonyl aniline tartrate against drug-resistant parasites
-
Structure-activity relationship studies to develop improved derivatives
-
Exploration of novel applications beyond antiparasitic treatment
-
Detailed toxicological profiling using modern techniques
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume